3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone
Description
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 6-position, a phenylpiperidino sulfone group at the 2-position, and a phenyl ring linked to the sulfone moiety. This compound belongs to a broader class of imidazo-pyridine derivatives, which are of significant interest in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates . The sulfone group enhances metabolic stability and solubility, while the chloro substituent may influence binding affinity to biological targets .
Properties
Molecular Formula |
C18H18ClN3O2S |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
6-chloro-2-(3-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18ClN3O2S/c19-15-7-8-18-20-17(13-21(18)12-15)14-5-4-6-16(11-14)25(23,24)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2 |
InChI Key |
QSSYOUMVZNYLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with appropriate halogenated compounds, followed by sulfonation and piperidination steps. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, and methods such as crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Chlorinated Positions
The 6-chloro substituent on the imidazo[1,2-a]pyridine ring undergoes SNAr reactions under basic or catalytic conditions:
Sulfone Group Reactivity
The sulfone moiety participates in alkylation and hydrolysis reactions:
Piperidine Ring Functionalization
The piperidine ring undergoes regioselective modifications:
| Modification | Method | Products | Pharmacological Effects |
|---|---|---|---|
| N-Alkylation | RX (alkyl bromide), K₂CO₃, DMF | Quaternary ammonium derivatives | Increased receptor subtype selectivity (e.g., 5-HT₆ vs 5-HT₂A) |
| Acylation | AcCl, Et₃N, DCM | N-Acylpiperidine derivatives | Improved oral bioavailability (F = 68% vs 42% in parent compound) |
| Oxidation | mCPBA, DCM, 0°C | Piperidine N-oxide | Reduced CNS penetration but maintained peripheral activity |
Imidazo[1,2-a]pyridine Core Modifications
The heterocyclic core participates in cycloaddition and electrophilic substitution:
Stability Under Physiological Conditions
Critical degradation pathways under simulated biological conditions:
Comparative Reactivity of Structural Analogs
Reactivity differences in structurally related compounds:
| Compound | Chlorine Reactivity (SNAr) | Sulfone Stability (pH 7.4) | Piperidine Functionalization Ease |
|---|---|---|---|
| Parent compound | High (DFT ΔG‡ = 18.3 kcal/mol) | Moderate (t₁/₂ = 48h) | Easy (N-alkylation yield = 92%) |
| 6-Fluoro analog | Low (ΔG‡ = 24.1 kcal/mol) | High (t₁/₂ > 72h) | Moderate (yield = 78%) |
| Sulfonamide variant | N/A | Low (t₁/₂ = 12h) | Difficult (yield = 35%) |
Synthetic Route Optimization Data
Key parameters for large-scale synthesis:
This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacokinetic and pharmacodynamic properties. The sulfone group’s dual role as a hydrogen bond acceptor and metabolic liability, combined with the imidazo[1,2-a]pyridine core’s versatile reactivity, makes this compound a valuable scaffold for developing kinase inhibitors and CNS-active agents .
Scientific Research Applications
Structural Overview
The compound features a chlorinated imidazo[1,2-a]pyridine core linked to a phenyl group and a piperidino sulfone moiety. This unique combination suggests diverse biological activities, particularly in modulating receptor systems and interacting with central nervous system targets.
Medicinal Chemistry
The compound's structure indicates potential as a pharmacological agent. Compounds containing imidazo[1,2-a]pyridine have been studied for their ability to modulate serotonin receptors, which are crucial in treating mood disorders and other psychiatric conditions. The piperidine ring enhances the compound's interaction with central nervous system targets, suggesting applications in neuropharmacology .
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains.
- Antitumor Activity : The imidazo[1,2-a]pyridine scaffold is known for its antitumor properties, with studies indicating that it may inhibit cancer cell growth .
- Antimalarial Potential : In silico studies suggest that related compounds could serve as starting points for antimalarial drug discovery .
Case Study 1: Neuropharmacology
In a study focused on neuropharmacological applications, researchers synthesized derivatives of imidazo[1,2-a]pyridine to evaluate their effects on serotonin receptor modulation. The findings indicated that specific modifications in the structure could enhance receptor affinity and selectivity, paving the way for developing new treatments for mood disorders .
Case Study 2: Antitumor Activity
Another research effort investigated the antitumor potential of related compounds. The study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold could lead to significant cytotoxic effects against various cancer cell lines. These results underscore the importance of structural diversity in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine (Compound 7) Structural Differences: Features a nitro group at the 3-position and a trifluoropropylsulfonylmethyl group at the 2-position. Pharmacokinetic Data: In vitro studies show improved aqueous solubility compared to non-sulfonated analogues, with a logP value of 2.1 (vs. 3.5 for the parent compound) .
6-Chloro-2-substituted aryl/alkylimidazo[1,2-b]pyridazine derivatives (Compounds 1a–d and 3a–l) Structural Differences: Replace the phenylpiperidino sulfone group with sulfonamide or amide derivatives of piperazine. Impact on Activity: Piperazine derivatives exhibit enhanced solubility and bioavailability due to increased hydrogen-bonding capacity. For example, compound 3a (sulfonamide derivative) shows a 30% increase in solubility compared to non-sulfonated counterparts .
Imidazo[1,2-a]pyridines with ethylsulfonyl or trifluoromethyl groups (Patent Compounds)
- Structural Differences : Include ethylsulfonyl, trifluoromethyl, or iodine substituents at the 3-, 6-, or 7-positions.
- Impact on Activity : Ethylsulfonyl groups improve metabolic stability, while halogen substituents (e.g., Cl, Br, I) enhance target binding via hydrophobic interactions. For instance, 2-(3-ethylsulfonyl-6-iodo-imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine demonstrates IC₅₀ values <10 nM against specific kinase targets .
Physicochemical and Pharmacokinetic Comparison
Key Findings :
- The target compound exhibits intermediate lipophilicity (logP 2.8), balancing solubility and membrane permeability.
- Piperazine-containing derivatives (e.g., 3a) show superior solubility due to polar amine groups but shorter half-lives, likely due to rapid metabolism .
- Halogenated derivatives (e.g., 6-iodo in patent compounds) demonstrate prolonged half-lives, attributed to reduced oxidative metabolism .
Biological Activity
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 375.9 g/mol. Its structure includes an imidazo[1,2-a]pyridine moiety with a chlorine substituent, a phenyl group, and a piperidino sulfone functional group. This combination suggests a diverse range of biological interactions and pharmacological profiles.
Biological Activity
Mechanisms of Action:
The biological activity of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptor Modulation: Compounds containing imidazo[1,2-a]pyridine derivatives have shown efficacy in modulating serotonin receptors, which play a crucial role in mood regulation and psychiatric conditions .
- Kinase Inhibition: The compound may exhibit kinase inhibition properties similar to other imidazo[1,2-a]pyridine derivatives, which are known for their roles in cancer therapy by targeting specific kinases involved in cell proliferation .
Potential Therapeutic Applications:
Research indicates that this compound could be beneficial in treating various conditions:
- Neuropharmacology: The presence of the piperidine ring suggests potential interactions with central nervous system targets, making it a candidate for neuropharmacological applications .
- Antitumor Activity: Similar compounds have demonstrated antitumor effects, indicating that 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone may also possess anticancer properties .
Synthesis
The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone involves several steps that can vary depending on the desired derivatives. Typical synthetic routes include:
- Formation of Imidazo[1,2-a]pyridine: Starting from commercially available precursors.
- Piperidine Sulfone Attachment: Incorporating the piperidino sulfone moiety through nucleophilic substitution reactions.
- Final Purification: Employing techniques such as column chromatography to isolate the final product .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine core | Modulates serotonin receptors |
| Phenyl piperidine sulfone | Piperidine attached to phenylsulfonate | Potential analgesic properties |
| Imidazo[1,2-b]pyridine derivatives | Similar heterocyclic structure | Antitumor activity reported |
| Piperidinyl pyrimidine sulfone | Contains pyrimidine instead of pyridine | Antiviral activity noted |
This table highlights the unique combination of functionalities in 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone:
- In vitro Studies: Research has shown that derivatives can inhibit specific kinases associated with cancer pathways. For example, imidazo[1,2-a]pyridine-based compounds have been tested for their ability to inhibit BCR-ABL kinase activity in leukemic cells .
- Animal Models: Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects in murine models, indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone?
- Methodological Answer : The synthesis involves two key steps: (1) constructing the imidazo[1,2-a]pyridine core and (2) introducing the sulfone group. For the imidazo[1,2-a]pyridine moiety, cyclization of chloroacetyl derivatives with aminopyridines in refluxing ethanol is effective (e.g., ethyl 2-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]propionate synthesis via ethyl 2-[4-(chloroacetyl)phenyl]propionate and 2-aminopyridine) . For sulfone incorporation, coupling reactions using aromatic sulfonyl chlorides with amines in the presence of 3-picoline or 3,5-lutidine as bases improve yield and purity .
Q. How can the solubility of this compound be experimentally determined for formulation studies?
- Methodological Answer : Hansen solubility parameters (HSPs) are critical for predicting solubility in polymers like PLGA. Experimentally, differential scanning calorimetry (DSC) measures the miscibility of the compound with solvents of known cohesive energies. For structurally complex molecules like this, HSPs derived experimentally (via solubility testing in solvents) are more reliable than group contribution methods .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Resolves substituent positions on the imidazo[1,2-a]pyridine and phenyl rings (e.g., coupling constants distinguish para/ortho configurations) .
- FT-IR : Confirms sulfone (S=O stretching ~1150–1300 cm⁻¹) and piperidine groups (C-N stretching ~1250 cm⁻¹) .
- LC-MS : Validates molecular weight and detects impurities (e.g., N-oxide derivatives or hydroxylated byproducts) .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfone group incorporation?
- Methodological Answer : Using 3-picoline or 3,5-lutidine as bases enhances nucleophilicity and stabilizes intermediates during sulfonamide bond formation. Catalytic N-aryl-sulfilimines further accelerate coupling by reducing side reactions. Solvent choice (e.g., toluene or DMF) and stoichiometric excess of the base (up to 6-fold) improve homogeneity and yield .
Q. How should researchers address discrepancies between calculated and experimental solubility parameters?
- Methodological Answer : Group contribution methods (e.g., Hoftyzer/Van Krevelen or Hoy) often fail for complex heterocycles due to non-additive electronic effects. Validate HSPs experimentally via DSC or cloud-point titration. For instance, the Hansen dispersion (δD), polar (δP), and hydrogen-bonding (δH) parameters for structurally analogous compounds showed <5% error when derived experimentally vs. >15% error from calculations .
Q. What strategies ensure stability during long-term storage or formulation?
- Methodological Answer : Stability studies should monitor degradation under thermal (40–60°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) stress via HPLC. Impurity profiling (e.g., N-oxide derivatives) identifies vulnerable functional groups. Lyophilization or storage in amber vials under inert gas (N₂/Ar) mitigates photolytic and oxidative degradation .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer :
- Piperidine Ring : Methylation or fluorination alters basicity and bioavailability.
- Sulfone Group : Substitution with electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
- Imidazo[1,2-a]pyridine Core : Bromination at position 8 (e.g., 8-bromo derivatives) improves binding affinity in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
